Ethyl 7-bromo-1H-indazole-5-carboxylate
Overview
Description
Ethyl 7-bromo-1H-indazole-5-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a bromine atom at the 7-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
Ethyl 7-bromo-1H-indazole-5-carboxylate is a derivative of indazole . Indazoles have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in various cellular processes such as cell growth and division .
Mode of Action
Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) and modulate their activity . This modulation can lead to changes in the cellular processes controlled by these kinases, potentially affecting cell growth and division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target kinases. CHK1 and CHK2 are involved in the DNA damage response pathway, playing a critical role in cell cycle regulation, DNA repair, and apoptosis . SGK regulates several cellular functions, including cell survival, growth, and proliferation . Therefore, the compound’s action on these kinases could affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target kinases. For instance, if it inhibits CHK1 and CHK2, it could potentially induce cell cycle arrest and apoptosis, especially in cancer cells . If it modulates SGK, it could affect cell survival, growth, and proliferation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules or drugs, and specific conditions within the cell . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-1H-indazole-5-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the bromination of 1H-indazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 7-bromo-1H-indazole-5-carboxylic acid is then esterified using ethanol and a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1H-indazole-5-carboxylate derivatives.
Oxidation Reactions: The indazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like tributyltin hydride (Bu3SnH) or palladium-catalyzed hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: 7-substituted indazole derivatives.
Reduction: 1H-indazole-5-carboxylate.
Oxidation: Oxidized indazole derivatives with additional functional groups.
Scientific Research Applications
Ethyl 7-bromo-1H-indazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Ethyl 7-bromo-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:
1H-indazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-chloro-1H-indazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
Ethyl 1H-indazole-5-carboxylate:
These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and potential for diverse applications in scientific research .
Properties
IUPAC Name |
ethyl 7-bromo-1H-indazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-5-12-13-9(7)8(11)4-6/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAPSTDRIVVTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216600 | |
Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355170-90-9 | |
Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355170-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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